molecular formula C13H15N3 B13996421 Quinazoline, 2-(1-piperidinyl)- CAS No. 67092-26-6

Quinazoline, 2-(1-piperidinyl)-

Cat. No.: B13996421
CAS No.: 67092-26-6
M. Wt: 213.28 g/mol
InChI Key: GYMTUXHRQWJXMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazoline, 2-(1-piperidinyl)- typically involves the reaction of 2-aminobenzamide with a suitable piperidine derivative. One common method includes the use of Di-tertiary-butyl peroxide (DTBP) and P-toluene sulfonic acid (p-TsOH) as catalysts . Another approach involves the condensation of 2-aminobenzamide with styrene derivatives under specific conditions .

Industrial Production Methods

Industrial production methods for quinazoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Quinazoline, 2-(1-piperidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metals, acids, and bases. For example, transition-metal-catalyzed reactions are frequently employed to facilitate the synthesis and modification of quinazoline derivatives .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield quinazoline-2(1H)-one derivatives, while substitution reactions can introduce various functional groups at different positions on the quinazoline ring .

Scientific Research Applications

Quinazoline, 2-(1-piperidinyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Quinazoline derivatives are investigated for their therapeutic potential in treating various diseases, such as cancer and hypertension.

    Industry: It is used in the development of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinazoline, 2-(1-piperidinyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a quinazoline core and a piperidine substituent makes it a valuable scaffold for drug discovery and development .

Properties

CAS No.

67092-26-6

Molecular Formula

C13H15N3

Molecular Weight

213.28 g/mol

IUPAC Name

2-piperidin-1-ylquinazoline

InChI

InChI=1S/C13H15N3/c1-4-8-16(9-5-1)13-14-10-11-6-2-3-7-12(11)15-13/h2-3,6-7,10H,1,4-5,8-9H2

InChI Key

GYMTUXHRQWJXMW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=CC=CC=C3C=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.